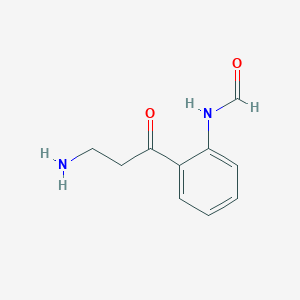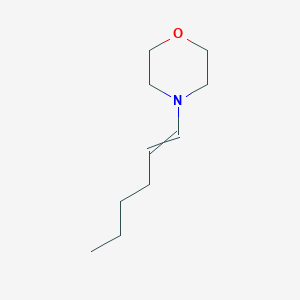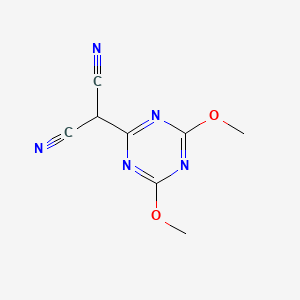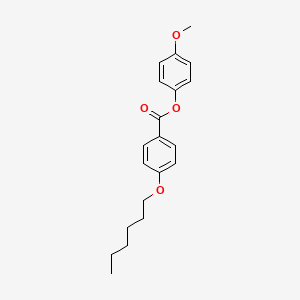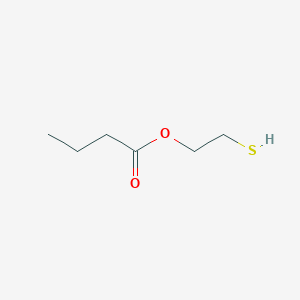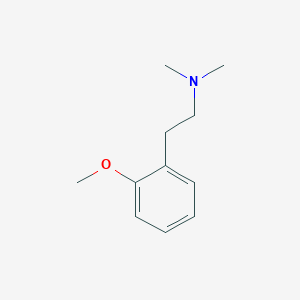![molecular formula C14H15NO3 B14597883 Cycloheptanone, 2-[(3-nitrophenyl)methylene]- CAS No. 60719-15-5](/img/structure/B14597883.png)
Cycloheptanone, 2-[(3-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of cyclic ketones It is characterized by a seven-membered ring structure with a ketone functional group and a nitrophenylmethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation of cycloheptanone with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of cycloheptanone, 2-[(3-nitrophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of cycloheptanone, 2-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of various adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with similar properties but larger ring size.
Tropinone: A bicyclic ketone with a different structural framework but similar functional groups.
Uniqueness
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is unique due to its seven-membered ring structure and the presence of both a nitrophenylmethylene substituent and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
60719-15-5 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2-[(3-nitrophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C14H15NO3/c16-14-8-3-1-2-6-12(14)9-11-5-4-7-13(10-11)15(17)18/h4-5,7,9-10H,1-3,6,8H2 |
InChI-Schlüssel |
FCJXKWDSDZGEHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


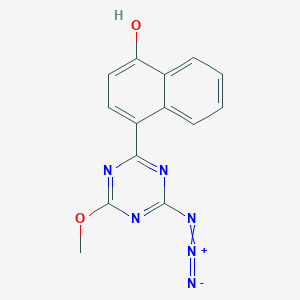
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
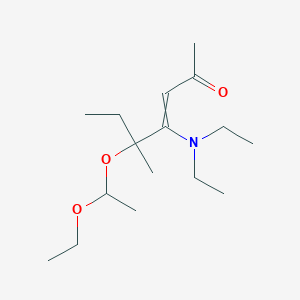

phenylphosphanium](/img/structure/B14597825.png)
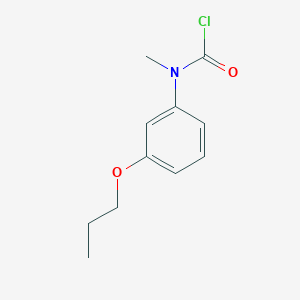
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
